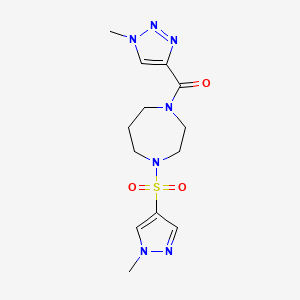

(1-methyl-1H-1,2,3-triazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-methyl-1H-1,2,3-triazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C13H19N7O3S and its molecular weight is 353.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone represents a novel class of chemical entities that exhibit significant biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,2,3-triazole and pyrazole moiety, which are known for their biological significance. The triazole ring contributes to the compound's pharmacological profile due to its ability to form hydrogen bonds and interact with biological targets.

Structural Formula

Antimicrobial Properties

Research has shown that compounds containing triazole and pyrazole frameworks exhibit antibacterial , antifungal , and antiviral activities. For instance, pyrazole derivatives have demonstrated efficacy against various bacterial strains and fungi, making them promising candidates for antibiotic development .

Anticancer Activity

Studies have highlighted the potential of triazole-containing compounds in cancer therapy. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, certain triazoles have been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

Anti-inflammatory Effects

The compound’s structural components suggest potential anti-inflammatory properties. Pyrazoles are known to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators . This makes them suitable for treating conditions characterized by inflammation.

Neuroprotective Effects

Recent studies suggest that triazole derivatives may offer neuroprotective benefits. They have been implicated in protecting neuronal cells from oxidative stress and apoptosis, which is relevant for neurodegenerative diseases such as Alzheimer's .

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Triazole Ring : Using azide-alkyne cycloaddition (the "click" chemistry approach) to create the triazole framework.

- Synthesis of Pyrazole Derivative : Employing condensation reactions with appropriate aldehydes or ketones.

- Final Coupling Reaction : Linking the triazole and pyrazole components through sulfonylation or similar reactions to yield the target compound.

Table 1: Summary of Synthetic Steps

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Azide-Alkyne Cycloaddition | Azide, Alkyne | 75-90% |

| 2 | Condensation | Aldehyde/Ketone | 80-85% |

| 3 | Coupling | Sulfonyl Chloride | 70-80% |

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a similar triazole-pyrazole compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both pathogens, indicating strong potential as an antimicrobial agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties : Compounds containing triazole and pyrazole moieties have been extensively studied for their antimicrobial activities. Research indicates that triazole derivatives exhibit significant antifungal properties, making them valuable in treating infections caused by fungi. The incorporation of the pyrazole sulfonamide structure may enhance these effects through synergistic mechanisms. For instance, studies on similar compounds have demonstrated their efficacy against various fungal strains, suggesting potential for this compound in antifungal drug development .

Anti-inflammatory and Analgesic Effects : The structural characteristics of this compound suggest it might possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Molecular docking studies have shown that such compounds can effectively interact with COX enzymes, indicating a promising avenue for developing new anti-inflammatory medications .

Cancer Treatment Potential : Research into triazole-based compounds has revealed their potential as anticancer agents. The unique structural features of this compound may allow it to interfere with cancer cell proliferation and survival mechanisms. Preliminary studies have suggested that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell growth .

Agricultural Applications

Fungicides : The triazole ring is a common feature in many agricultural fungicides. Given the antimicrobial properties of the compound discussed, it could be developed as a novel fungicide to protect crops from fungal diseases. Triazole fungicides work by inhibiting ergosterol synthesis in fungi, which is essential for maintaining cell membrane integrity. This mechanism has been validated in several studies focusing on triazole derivatives .

Plant Growth Regulators : There is emerging evidence that certain triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormonal pathways. This application could be particularly beneficial in enhancing crop yields and resilience against environmental stresses .

Synthesis and Characterization

The synthesis of this compound involves complex organic reactions that typically include nucleophilic substitutions and coupling reactions. The preparation methods often focus on optimizing yields while minimizing by-products. For instance, recent advancements have highlighted novel synthetic routes that enhance the purity and yield of triazole derivatives while avoiding common pitfalls such as isomerization .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Antifungal Activity | Demonstrated significant inhibition of fungal growth in vitro | Potential for developing new antifungal agents |

| Molecular Docking Analysis | Identified strong binding affinity to COX enzymes | Suggests anti-inflammatory applications |

| Synthesis Optimization | Achieved high yields with minimal isomerization | Enhances feasibility for large-scale production |

Propiedades

IUPAC Name |

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N7O3S/c1-17-9-11(8-14-17)24(22,23)20-5-3-4-19(6-7-20)13(21)12-10-18(2)16-15-12/h8-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZYPUBYUHQMOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN(N=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.